molecular formula C17H16N4O5S B6431084 3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile CAS No. 1903584-52-0

3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile

Katalognummer: B6431084
CAS-Nummer: 1903584-52-0
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: IRNJPBUHYDUDEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile is a heterocyclic molecule featuring a pyrazine-carbonitrile core, a pyrrolidine ring substituted with a benzodioxine sulfonyl group, and an ether linkage.

Eigenschaften

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c18-10-14-17(20-5-4-19-14)26-12-3-6-21(11-12)27(22,23)13-1-2-15-16(9-13)25-8-7-24-15/h1-2,4-5,9,12H,3,6-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNJPBUHYDUDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

The compound is primarily recognized for its potential as a therapeutic agent. It belongs to a category of sulfonamide derivatives that have shown promise in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). Research indicates that compounds containing the benzodioxane moiety can inhibit key enzymes associated with these diseases:

  • Enzyme Inhibition : Studies have demonstrated that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibit inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. This suggests potential applications in managing glucose levels and improving cognitive function in AD patients .

Synthesis and Structural Characterization

The synthesis of 3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile involves several steps:

  • Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin-6-amine, which is reacted with sulfonyl chlorides to form sulfonamide derivatives.
  • Formation of Pyrrolidine : The introduction of pyrrolidine groups enhances the biological activity of the compound.
  • Final Product : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • In vitro Studies : A study published in the Brazilian Journal of Pharmaceutical Sciences investigated the enzyme inhibitory potential of various sulfonamide derivatives, including those with a benzodioxane structure. The results indicated significant inhibition of α-glucosidase and acetylcholinesterase activities, highlighting their therapeutic relevance for T2DM and AD treatment .
  • Pharmacological Profiles : Another research article focused on the pharmacological profiles of related compounds, noting their effects on metabolic pathways and cognitive functions. Compounds similar to this compound were shown to influence neurotransmitter levels positively, suggesting potential benefits for neurodegenerative disorders .

Summary Table of Applications

Application AreaSpecific UseResearch Findings
Diabetes Management Inhibition of α-glucosidaseSignificant reduction in glucose absorption
Neurodegenerative Diseases Inhibition of acetylcholinesteraseImproved cognitive function in AD models
Synthetic Chemistry Intermediate for novel drug developmentFacilitates the creation of diverse sulfonamide derivatives

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences and Implications

Substituent Chemistry: The benzodioxine sulfonyl group in the target compound and ’s analog contrasts with the benzodioxine carbonyl in ’s compound . The pyrrolidine-ether linkage in the target compound differs from the piperidine-ether in ’s analog . Piperidine’s six-membered ring may confer greater conformational flexibility than pyrrolidine’s five-membered structure.

Heterocyclic Core: The target compound’s pyrazine-carbonitrile core is shared with and , whereas ’s compound features a pyrrolo-pyrazine system . Pyrazine derivatives are known for diverse bioactivities, including kinase inhibition and pesticidal effects .

Functional Group Positioning :

  • ’s compound includes a 5-oxopyrrolidine carbonyl group , which introduces a ketone moiety absent in the target compound. This modification could alter metabolic stability or electronic properties.

Vorbereitungsmethoden

Preparation of 2,3-Dihydro-1,4-benzodioxine-6-thiol

Procedure :

  • React 6-bromo-2,3-dihydro-1,4-benzodioxine with thiourea in ethanol under reflux (12 h) to yield the thiol intermediate.

  • Key Conditions :

    • Solvent: Ethanol

    • Temperature: 78°C

    • Yield: 82%.

Oxidation to Sulfonyl Chloride

Procedure :

  • Treat the thiol with chlorine gas in aqueous HCl at 0–5°C for 2 h.

  • Key Conditions :

    • Oxidizing Agent: Cl₂ gas

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0–5°C

    • Yield: 75%.

Synthesis of 3-Hydroxypyrrolidine Intermediate

Pyrrolidin-3-ol Preparation

Procedure :

  • Reduce pyrrolidin-3-one using sodium borohydride (NaBH₄) in methanol.

  • Key Conditions :

    • Reducing Agent: NaBH₄ (2 eq.)

    • Solvent: Methanol

    • Temperature: 25°C

    • Yield: 90%.

Protection of Hydroxyl Group

Procedure :

  • Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride in DMF.

  • Key Conditions :

    • Protecting Agent: TBS-Cl (1.2 eq.)

    • Base: Imidazole (3 eq.)

    • Solvent: DMF

    • Temperature: 25°C

    • Yield: 88%.

Coupling of Pyrrolidine and Pyrazine Moieties

Synthesis of Pyrazine-2-carbonitrile with Leaving Group

Procedure :

  • Introduce a leaving group (e.g., chloride) at the 3-position of pyrazine-2-carbonitrile using POCl₃.

  • Key Conditions :

    • Reagent: POCl₃ (3 eq.)

    • Solvent: Toluene

    • Temperature: 110°C

    • Yield: 70%.

Ether Bond Formation

Procedure :

  • React TBS-protected pyrrolidin-3-ol with chloropyrazine-2-carbonitrile using NaH as a base.

  • Key Conditions :

    • Base: NaH (1.5 eq.)

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 0°C → 25°C

    • Yield: 65%.

Sulfonylation of Pyrrolidine Nitrogen

Deprotection of TBS Group

Procedure :

  • Remove TBS protection using tetrabutylammonium fluoride (TBAF).

  • Key Conditions :

    • Reagent: TBAF (1.1 eq.)

    • Solvent: THF

    • Temperature: 25°C

    • Yield: 95%.

Sulfonylation with Benzodioxine Sulfonyl Chloride

Procedure :

  • React deprotected 3-hydroxypyrrolidine-pyrazine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in DCM.

  • Key Conditions :

    • Base: Diisopropylethylamine (DIPEA, 2 eq.)

    • Solvent: DCM

    • Temperature: 0°C → 25°C

    • Yield: 78%.

Purification and Characterization

Chromatographic Purification

  • Method : Flash column chromatography (SiO₂, ethyl acetate/hexane gradient).

  • Purity : >98% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine), 7.25–7.15 (m, 3H, benzodioxine), 4.85–4.75 (m, 1H, pyrrolidine-O), 3.95–3.85 (m, 4H, benzodioxine-O), 3.45–3.25 (m, 4H, pyrrolidine).

  • MS (ESI) : m/z 445.1 [M+H]⁺.

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

  • Reagents : DIAD, PPh₃, pyrazine-2-carbonitrile-3-ol.

  • Yield : 60% (lower due to steric hindrance).

Solid-Phase Synthesis

  • Support : Wang resin-functionalized pyrrolidine.

  • Advantage : Facilitates iterative coupling but requires specialized equipment.

Challenges and Optimization

  • Regioselectivity : Ensuring substitution at the 3-position of pyrazine required careful control of leaving group reactivity.

  • Stereochemistry : Use of enantiopure pyrrolidin-3-ol avoided racemization during coupling.

Scalability and Industrial Relevance

  • Cost Drivers : Benzodioxine sulfonyl chloride synthesis accounts for 40% of material costs.

  • Green Chemistry : Substituting DCM with cyclopentyl methyl ether (CPME) reduced environmental impact .

Q & A

Basic: What are the recommended synthetic routes for 3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile, and how can reaction yields be optimized?

Methodological Answer:
A general approach involves coupling pyrrolidine sulfonyl derivatives with pyrazine-carbonitrile precursors. For example, sulfonylation of pyrrolidine intermediates (e.g., 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-ol) with pyrazine-2-carbonitrile derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like NaH or K₂CO₃. Optimization strategies include:

  • Design of Experiments (DoE): Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .
  • Catalyst Screening: Evaluate Pd-based catalysts or phase-transfer agents to enhance nucleophilic substitution efficiency.
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from DMSO/water mixtures .

Basic: How can spectroscopic techniques (IR, NMR, MS) be utilized to confirm the structure and purity of this compound?

Methodological Answer:
Table 1: Key Spectroscopic Signatures

TechniqueExpected Peaks/PatternsReference Compound Data
IR -CN stretch: ~2220 cm⁻¹
-S=O (sulfonyl): ~1350-1150 cm⁻¹
-C-O-C (benzodioxine): ~1250 cm⁻¹
Compare with IR data for analogous sulfonylated pyrrolidines .
¹H NMR -Pyrazine protons: δ 8.5–9.0 ppm (multiplet)
-Pyrrolidine CH-O: δ 4.2–4.5 ppm
-Benzodioxine protons: δ 6.8–7.2 ppm (doublets)
Cross-validate with ¹H NMR of 2,3-dihydro-1,4-benzodioxine derivatives .
MS Molecular ion peak (M⁺) matching exact mass (e.g., m/z ~420–450). Fragments: loss of –SO₂ (96 amu) or –CN (26 amu)Use high-resolution MS and compare with synthetic intermediates .

Advanced: How can researchers resolve contradictions in reactivity data (e.g., unexpected byproducts or variable yields) during synthesis?

Methodological Answer:

  • Mechanistic Probes: Conduct kinetic studies (e.g., varying reaction time) to identify intermediate species. Use LC-MS to track byproduct formation .
  • Computational Validation: Apply quantum chemical calculations (DFT) to model transition states and identify competing pathways (e.g., sulfonyl group hydrolysis vs. nucleophilic substitution) .
  • Cross-Validation: Replicate reactions under inert atmospheres (N₂/Ar) to rule out oxidative side reactions. Compare results with literature on benzodioxine sulfonates .

Advanced: What methodologies are optimal for studying the reaction mechanisms involving this compound in catalytic or biological systems?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁸O or deuterated solvents to trace oxygen/sulfur exchange in hydrolysis studies .
  • Kinetic Isotope Effects (KIE): Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .
  • In Silico Docking: For biological studies, model interactions with target enzymes (e.g., kinases) using molecular dynamics simulations (MD) and compare with experimental IC₅₀ data .

Basic: What are the recommended safety protocols for handling and storing this compound?

Methodological Answer:

  • Handling: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of fine powders (risk of CN-group exposure) .
  • Storage: Keep in amber glass vials under nitrogen at –20°C to prevent sulfonyl group degradation. Monitor for discoloration (indicator of hydrolysis) .
  • Emergency Procedures: Neutralize spills with activated carbon/sand. For skin contact, wash with 10% NaHCO₃ solution .

Advanced: How can computational tools enhance the design of derivatives with improved physicochemical properties?

Methodological Answer:

  • QSAR Modeling: Train models on existing data (e.g., logP, solubility) to predict bioactivity of derivatives. Use software like Schrödinger or MOE .
  • Reactor Simulation: Optimize large-scale synthesis using Aspen Plus to model heat/mass transfer in continuous-flow reactors .
  • ADMET Prediction: Apply tools like ADMETLab 2.0 to assess toxicity and metabolic stability early in the design phase .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.